molecular formula C19H25N3O3 B12888318 5-{[3-Tert-butyl-1-(3-methylphenyl)-1h-pyrazol-5-yl]amino}-5-oxopentanoic acid CAS No. 5995-78-8

5-{[3-Tert-butyl-1-(3-methylphenyl)-1h-pyrazol-5-yl]amino}-5-oxopentanoic acid

Cat. No.: B12888318
CAS No.: 5995-78-8
M. Wt: 343.4 g/mol
InChI Key: HJCJHELMIWFHMB-UHFFFAOYSA-N
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Description

5-((3-(tert-Butyl)-1-(m-tolyl)-1H-pyrazol-5-yl)amino)-5-oxopentanoic acid is a complex organic compound that features a pyrazole ring substituted with tert-butyl and m-tolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3-(tert-Butyl)-1-(m-tolyl)-1H-pyrazol-5-yl)amino)-5-oxopentanoic acid typically involves multi-step organic reactions. One common route includes the formation of the pyrazole ring followed by the introduction of the tert-butyl and m-tolyl groups. The final step involves the attachment of the amino and oxopentanoic acid groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring and the m-tolyl group.

    Reduction: Reduction reactions can occur at the oxopentanoic acid moiety.

    Substitution: The tert-butyl and m-tolyl groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the m-tolyl group can yield carboxylic acids, while reduction of the oxopentanoic acid moiety can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, 5-((3-(tert-Butyl)-1-(m-tolyl)-1H-pyrazol-5-yl)amino)-5-oxopentanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structure makes it a potential candidate for enzyme inhibition studies.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-((3-(tert-Butyl)-1-(m-tolyl)-1H-pyrazol-5-yl)amino)-5-oxopentanoic acid involves its interaction with specific molecular targets. The pyrazole ring and the amino group can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-((3-(tert-Butyl)-1-(p-tolyl)-1H-pyrazol-5-yl)amino)-5-oxopentanoic acid
  • 5-((3-(tert-Butyl)-1-(o-tolyl)-1H-pyrazol-5-yl)amino)-5-oxopentanoic acid
  • 5-((3-(tert-Butyl)-1-(phenyl)-1H-pyrazol-5-yl)amino)-5-oxopentanoic acid

Uniqueness

The uniqueness of 5-((3-(tert-Butyl)-1-(m-tolyl)-1H-pyrazol-5-yl)amino)-5-oxopentanoic acid lies in its specific substitution pattern on the pyrazole ring. The presence of both tert-butyl and m-tolyl groups provides distinct steric and electronic properties, influencing its reactivity and interactions with biological targets.

Biological Activity

5-{[3-Tert-butyl-1-(3-methylphenyl)-1H-pyrazol-5-yl]amino}-5-oxopentanoic acid (CAS Number: 5995-78-8) is a compound that has garnered attention due to its potential biological activities. The pyrazole moiety, which is central to this compound, is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H25N3O3C_{19}H_{25}N_{3}O_{3}. Its structure includes a pyrazole ring substituted with tert-butyl and methylphenyl groups, along with an amino group and a ketone functional group.

Biological Activity Overview

The biological activities of pyrazole derivatives are well-documented, particularly in the context of anti-inflammatory, analgesic, and antitumor effects. The following sections summarize key findings related to the specific compound .

Anti-inflammatory and Analgesic Effects

Research has indicated that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. For instance, compounds similar to this compound have shown significant inhibition of COX-2 activity, leading to reduced inflammation in various animal models .

Antitumor Activity

Studies have demonstrated that certain pyrazole derivatives exhibit potent antitumor properties. For example, the compound's structural analogs have been shown to inhibit the proliferation of cancer cell lines by inducing apoptosis and inhibiting angiogenesis . The mechanism often involves the modulation of signaling pathways such as the MAPK/ERK pathway .

Case Studies

  • In Vivo Studies : In a recent study involving murine models, administration of pyrazole derivatives resulted in decreased tumor growth rates compared to control groups. This was attributed to the compound's ability to induce apoptosis in tumor cells while sparing normal cells .
  • Cell Line Studies : In vitro assays using HeLa and L929 cell lines demonstrated that compounds with similar structures could significantly reduce cell viability at micromolar concentrations. The cytotoxic effects were linked to oxidative stress induction and mitochondrial dysfunction .

Data Table: Biological Activities of Pyrazole Derivatives

Activity TypeCompoundEffectivenessReference
Anti-inflammatoryPyrazole Derivative AInhibition of COX-2
AntitumorPyrazole Derivative BApoptosis induction
Cytotoxicity5-{[3-Tert-butyl...}Reduced viability in HeLa cells

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in inflammatory pathways.
  • Signal Transduction Modulation : The compound may affect various signaling pathways critical for cell survival and proliferation.

Properties

CAS No.

5995-78-8

Molecular Formula

C19H25N3O3

Molecular Weight

343.4 g/mol

IUPAC Name

5-[[5-tert-butyl-2-(3-methylphenyl)pyrazol-3-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C19H25N3O3/c1-13-7-5-8-14(11-13)22-16(12-15(21-22)19(2,3)4)20-17(23)9-6-10-18(24)25/h5,7-8,11-12H,6,9-10H2,1-4H3,(H,20,23)(H,24,25)

InChI Key

HJCJHELMIWFHMB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)CCCC(=O)O

Origin of Product

United States

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